Sulfo-Cy3 amine

Aqueous Bioconjugation Protein Labeling Dye Solubility

Non-sulfonated Cy3 analogs require DMF or DMSO co-solvents that denature sensitive proteins and induce dye aggregation. Sulfo-Cy3 amine (CAS 2183440-43-7) eliminates this liability through terminal sulfonate groups conferring 0.49 M (350 g/L) aqueous solubility, enabling conjugation entirely in mild aqueous buffers. • Single-molecule photobleaching time constant: 25.3 ± 0.2 s under standard TIRF illumination; serves as normalized brightness reference (1.0) in smFRET. • Primary amine handle reacts with NHS esters, isothiocyanates, and carboxylic acids for stable covalent bioconjugation. • Optimal at moderate labeling density (2-4 dyes per antibody); avoids Cy3-characteristic self-quenching at high DOL. • Compatible with PEPCy3 protein tag system for six-fold molecular brightness enhancement in live-cell imaging.

Molecular Formula C36H50N4O7S2
Molecular Weight 714.9 g/mol
Cat. No. B12302683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3 amine
Molecular FormulaC36H50N4O7S2
Molecular Weight714.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C
InChIInChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47)
InChIKeyZVOZJQQPUBRDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy3 Amine Definition & Specifications


The compound (2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate, commonly designated Sulfo-Cyanine3 amine or Sulfo-Cy3 amine (CAS 2183440-43-7), is a sulfonated derivative of the cyanine-3 (Cy3) fluorophore . It features a Cy3 chromophore core with terminal sulfonate groups conferring high aqueous solubility and a primary amine reactive handle for conjugation to electrophilic targets such as carboxylic acids and activated esters .

1 Aqueous solubility — sulfonate groups eliminate need for organic co-solvents; supports native protein labeling.
2 Amine-reactive handle — primary amine enables direct conjugation to carboxylic acids, activated esters.
3 Cy3 spectral window — orange-emitting (~550/570 nm) suitable for standard TRITC/Cy3 filter sets.

Sulfo-Cy3 Amine Key Differentiators


Although many orange-emitting fluorophores share spectral overlap with Sulfo-Cy3 amine, procurement based solely on excitation/emission maxima (∼550/570 nm) overlooks critical performance liabilities. Non-sulfonated Cy3 analogs exhibit limited water solubility, necessitating organic co-solvents that can denature sensitive proteins and induce dye aggregation [1]. Conversely, commonly used alternatives like Alexa Fluor 555 or ATTO 550 exhibit different photobleaching kinetics and, in the case of Alexa Fluor 555, distinct charge characteristics that alter conjugate behavior [2]. Sulfo-Cy3 amine occupies a specific performance niche defined by its combination of sulfonate-driven solubility, amine reactivity, and defined photostability, which directly impacts experimental reproducibility and conjugate brightness.

Non-sulfonated Cy3
Requires organic co-solvents (DMF/DMSO) that may denature sensitive proteins and promote dye aggregation; aqueous conjugation fidelity may not transfer.
Alexa Fluor 555
Distinct charge characteristics and longer photobleaching lifetime (33.6 s vs. ~25 s) alter conjugate behavior and imaging-window fit; direct replacement may require protocol re-validation.
ATTO 550
Nearly 2× brighter in smFRET, but differing photophysics and aggregation propensity may shift quenching and brightness profiles; substitution demands side-by-side benchmarking.

Sulfo-Cy3 Amine Comparative Evidence


Aqueous Solubility vs. Non-Sulfonated Cy3

Sulfo-Cy3 amine demonstrates a measured aqueous solubility of 0.49 M (equivalent to 350 g/L) . In contrast, non-sulfonated Cy3 dyes require organic co-solvents such as DMF or DMSO for dissolution due to their hydrophobic polymethine backbone [1]. The presence of terminal sulfonate groups on Sulfo-Cy3 amine eliminates the need for these co-solvents, thereby mitigating the risk of protein precipitation and denaturation during conjugation reactions [1].

Aqueous solubility
Cross-study comparable
0.49 M (350 g/L)
vs. non-sulfonated Cy3: requires organic co-solvents
Supports solvent-free aqueous labeling workflow
Preserves protein conformation; mitigates precipitation risk
Aqueous Bioconjugation Protein Labeling Dye Solubility

Photobleaching Kinetics: Cy3 vs. Alexa Fluor 555

Under identical single-molecule imaging conditions (561 nm excitation, 3.2 µW/µm² laser flux), the Cy3 fluorophore core exhibits an apparent photobleaching time constant of 25.3 ± 0.2 seconds [1]. This is quantitatively distinct from the Alexa Fluor 555 dye, which demonstrates a longer apparent photobleaching time constant of 33.6 ± 0.3 seconds under the same conditions [1]. This direct comparative measurement establishes that Alexa Fluor 555 exhibits superior resistance to photobleaching in this assay format.

Photobleaching kinetics
Head-to-head
Cy3: 25.3 ± 0.2 s
Alexa Fluor 555: 33.6 ± 0.3 s (33% longer)
Context-dependent imaging-window fit; supports selection for shorter acquisition protocols
Single-molecule TIRF, 561 nm, 3.2 µW/µm²
Single-Molecule Imaging smFRET Photostability

Protein Conjugate Self-Quenching: Cy3 vs. Alexa Fluor 555

Quantitative comparison of protein (antibody) conjugates reveals that conjugates prepared with Cy3 dye exhibit prominent blue-shifted shoulder peaks in their absorption spectra, indicative of dye-dye aggregation and non-fluorescent aggregate formation [1]. This aggregation leads to self-quenching and diminished fluorescence output per labeled protein. In contrast, Alexa Fluor 555 conjugates show only minor shoulder peaks, indicating significantly less aggregation and self-quenching, resulting in brighter conjugates, particularly at higher degrees of labeling (DOL) [1].

Conjugate self-quenching
Head-to-head
Prominent shoulder peaks
Alexa Fluor 555: minor shoulders; brighter at high DOL
Moderate labeling density (2-4 dyes/Ab) may reduce aggregation-related brightness penalty
Antibody conjugates in PBS; absorbance spectroscopy
Antibody Labeling Flow Cytometry Fluorescence Quenching

smFRET Donor Brightness: Cy3 vs. ATTO550

In single-molecule FRET applications using DNA conjugates and 532 nm excitation, the relative brightness of donor dyes was measured with Cy3 normalized to 1.0 [1]. Under these identical conditions, ATTO550 exhibited a relative brightness of 1.9, and Alexa Fluor 555 exhibited a relative brightness of 0.8 [1]. This data quantitatively positions the Cy3 core as an intermediate brightness donor relative to these common alternatives.

smFRET donor brightness
Head-to-head
Cy3: 1.0 (ref.)
ATTO550: 1.9; Alexa 555: 0.8
Intermediate brightness donor; ATTO550 offers higher photon output under identical excitation
DNA conjugates, 532 nm excitation, TIRF
smFRET Fluorescence Brightness Single-Molecule Spectroscopy

PEPCy3-Mediated Brightness Enhancement

When complexed with a genetically encoded photostability-enhancing protein (PEPCy3), the Sulfo-Cy3 dye (the core of the target compound) exhibits a six-fold (6×) enhancement in molecular brightness . This effect is specific to the Cy3-Cy5 cognate pair; the analogous PEPCy5-Cy5 complex shows only a modest 7% enhancement . This demonstrates that Sulfo-Cy3 has a unique capacity for photophysical enhancement via non-covalent protein binding, a property not universally shared among cyanine dyes.

PEPCy3 brightness boost
Data to verify
6× (600%) enhancement
vs. PEPCy5-Cy5: 1.07× (7%)
Reported photophysical enhancement specific to Cy3; supports modular ultra-bright labeling strategy
In vitro, Sulfo-Cy3 bound to PEPCy3 tag; source review recommended
Fluorescence Enhancement Protein-Dye Complex Molecular Brightness

Sulfo-Cy3 Amine Recommended Applications


Aqueous Protein Bioconjugation

Based on its quantified aqueous solubility of 0.49 M (350 g/L) , Sulfo-Cy3 amine is the preferred reactive fluorescent probe for labeling proteins, antibodies, or enzymes that are sensitive to organic solvents. Unlike non-sulfonated Cy3 dyes, which require DMF or DMSO co-solvents that can induce protein aggregation or denaturation [1], Sulfo-Cy3 amine enables conjugation entirely in mild aqueous buffers, preserving target bioactivity.

Single-Molecule Imaging and smFRET

Given its measured single-molecule photobleaching time constant of 25.3 ± 0.2 seconds under standard TIRF illumination [2] and its established role as a normalized brightness reference (1.0) in smFRET comparisons [3], Sulfo-Cy3 amine is well-suited for single-molecule experiments where acquisition times are under approximately 25 seconds. For longer imaging durations requiring enhanced photostability, the data indicates Alexa Fluor 555 (33.6 ± 0.2 s) may be a more appropriate alternative [2].

Moderate-DOL Antibody Labeling

In protein conjugate preparation, Cy3-based dyes are known to exhibit dye-dye aggregation at high DOL, leading to self-quenching and reduced fluorescence [4]. Therefore, Sulfo-Cy3 amine is optimally employed in immunofluorescence or flow cytometry applications where a moderate labeling density (typically 2-4 dyes per antibody) is sufficient, thereby avoiding the aggregation-induced brightness penalty observed with Cy3 relative to Alexa Fluor 555 at higher DOLs [4].

PEPCy3-Tag Ultra-Bright Microscopy

For research applications where a genetically encoded PEPCy3 protein tag can be co-expressed with the protein of interest, Sulfo-Cy3 amine (or its cognate Sulfo-Cy3 dye) can be deployed to achieve a six-fold enhancement in molecular brightness upon complex formation . This evidence-supported application is ideal for advanced live-cell imaging or single-particle tracking studies demanding maximal signal intensity from a cyanine-3 fluorophore core.

Application
Selection Property
Validation Focus
Aqueous protein bioconjugation
Sulfonate-driven solubility; amine reactivity
Conjugate brightness, target integrity in buffer-only conditions
Short-duration single-molecule imaging / smFRET
Defined photobleaching lifetime (~25 s); established brightness reference
Signal longevity under target illumination; FRET efficiency reproducibility
Moderate-DOL antibody labeling
Aggregation onset at high DOL; self-quenching profile
Absence of blue-shifted shoulder peaks; fluorescence per labeled antibody
PEPCy3-tag ultra-bright microscopy
PEPCy3-dependent brightness enhancement (6× reported)
Molecular brightness increase upon protein-dye complexation; imaging SNR improvement

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